molecular formula C14H5N2NaO14S2 B12714817 Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate CAS No. 93965-08-3

Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate

Cat. No.: B12714817
CAS No.: 93965-08-3
M. Wt: 512.3 g/mol
InChI Key: YLXMZXOFSXABAF-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s IUPAC name follows anthraquinone numbering conventions, with priority given to functional groups based on the Cahn-Ingold-Prelog rules. The parent structure is anthracene-9,10-dione (anthraquinone), substituted at positions 1, 2, 4, 5, 7, and 8. Key substituents include:

  • Two sulfonate (-SO₃⁻) groups at positions 2 and 7, partially neutralized by sodium and hydrogen ions.
  • Hydroxy (-OH) groups at positions 1 and 8.
  • Nitro (-NO₂) groups at positions 4 and 5.

The full systematic name is derived as follows:
Sodium hydrogen 1,8-dihydroxy-4,5-dinitro-9,10-dioxo-9,10-dihydroanthracene-2,7-disulphonate . This prioritizes the sulfonate groups due to their higher seniority over nitro and hydroxy substituents.

Synonyms for this compound are scarce in literature, but analog naming patterns suggest potential variants:

  • Disodium 1,8-dihydroxy-4,5-dinitroanthraquinone-2,7-disulphonate (if fully deprotonated).
  • 9,10-Dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulfonic acid monosodium salt.

Molecular Architecture Analysis: Anthraquinone Core Modifications

The molecular formula is C₁₄H₇N₂O₁₆S₂Na , calculated by combining the anthraquinone backbone (C₁₄H₁₀O₂) with substituents:

  • Two sulfonate groups: +2(SO₃⁻) → +2S, +6O.
  • Two nitro groups: +2(NO₂) → +2N, +4O.
  • Two hydroxy groups: +2(OH) → +2O, +2H.
  • Partial sodium neutralization: replaces one H⁺ from sulfonate groups.

Key structural features:

  • Anthraquinone Core : The planar tricyclic system (C₁₄H₈O₂) provides rigidity, with conjugated π-electrons stabilizing the structure.
  • Substituent Orientation :
    • 1,8-Dihydroxy groups: Para to each other on the terminal benzene rings, enabling intramolecular hydrogen bonding.
    • 4,5-Dinitro groups: Ortho to each other on the central ring, creating steric strain and electronic withdrawal effects.
    • 2,7-Sulfonates: Positioned symmetrically on the middle ring, enhancing solubility in polar solvents.

Electronic Effects :

  • Nitro groups act as strong electron-withdrawing groups, reducing electron density at the anthraquinone core.
  • Sulfonate groups increase hydrophilicity and facilitate salt formation with sodium.

Crystallographic Studies and Solid-State Configuration

No direct crystallographic data exists for this specific compound. However, inferences are drawn from structurally related anthraquinone disulfonates:

  • Sodium Anthraquinone-2,6-disulfonate :

    • Monoclinic crystal system (space group P2₁/c).
    • Sulfonate groups adopt a coplanar arrangement with the anthraquinone core, stabilized by Na⁺ ions in a bridging coordination.
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone :

    • X-ray diffraction reveals dihedral angles of 5–8° between nitro groups and the aromatic plane, indicating partial conjugation.

For the target compound, predicted solid-state features include:

  • Coordination Geometry : Sodium ions likely bridge sulfonate oxygens, forming a layered structure.
  • Hydrogen Bonding : Hydroxy groups at positions 1 and 8 may form intermolecular bonds with sulfonate or nitro oxygens.
  • Stacking Interactions : Anthraquinone cores likely exhibit π-π stacking with interplanar distances of 3.4–3.6 Å.

Table 1: Predicted Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å
Calculated Density 1.82 g/cm³

Properties

CAS No.

93965-08-3

Molecular Formula

C14H5N2NaO14S2

Molecular Weight

512.3 g/mol

IUPAC Name

sodium;1,8-dihydroxy-4,5-dinitro-9,10-dioxo-7-sulfoanthracene-2-sulfonate

InChI

InChI=1S/C14H6N2O14S2.Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)10-8(13(7)19)4(16(23)24)2-6(12(10)18)32(28,29)30;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1

InChI Key

YLXMZXOFSXABAF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate typically involves multiple steps. The starting material is often anthracene, which undergoes nitration to introduce nitro groups at specific positions. Subsequent steps include sulfonation and oxidation to achieve the desired functional groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Environmental Remediation

One of the prominent applications of sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is in environmental remediation. It serves as an electron shuttle in bioremediation processes, enhancing the microbial reduction of heavy metals and organic pollutants.

Case Study: DDT Dechlorination

A study conducted by Liu et al. (2015) demonstrated that the addition of anthraquinone disulfonates (including sodium hydrogen derivative) significantly accelerated the reductive dechlorination of DDT in anaerobic systems. The results indicated a reduction of DDT residues by 78.93% to 92.11% over 20 days when combined with electron donors like citric acid .

TreatmentDDT Reduction (%)
Control0
Citric Acid60
AQDS85
Citric Acid + AQDS92

Electrochemical Applications

The compound has been investigated for its potential use in electrochemical systems such as batteries and fuel cells. Its redox properties allow it to participate in electron transfer processes essential for energy storage and conversion.

Research Findings

Recent experiments have shown that using sodium hydrogen derivatives in electrode designs can enhance charge transfer efficiency. For instance, a study on 3D copper porous electrodes demonstrated improved electrochemical behavior when anthraquinone disulfonates were incorporated into the system .

ParameterStandard ElectrodeModified Electrode (with AQDS)
Peak Current (mA)5075
Peak-to-Peak Separation (mV)200150

Pharmaceutical Applications

This compound has been explored for its potential therapeutic properties due to its structural similarity to anthraquinones known for anticancer and antibacterial activities.

Therapeutic Potential

Research indicates that compounds related to anthraquinones exhibit various biological activities. For example:

  • Anticancer Activity : Anthraquinone derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antibacterial Properties : Studies have demonstrated effectiveness against several bacterial strains, making them candidates for antibiotic development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Hydroxylation Pathways : highlights that sulphite radical attack preferentially occurs at positions adjacent to electron-withdrawing groups (e.g., nitro), explaining the regioselectivity in hydroxylation reactions .
  • MO Theory Correlation: The experimentally observed reactivity of sulphonate derivatives aligns with molecular orbital (MO) calculations, suggesting predictable behavior in substituted anthraquinones .

Biological Activity

Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique molecular structure that includes multiple functional groups such as hydroxyl (-OH), nitro (-NO2), and sulfonate (-SO3Na) groups. These functional groups contribute to the compound's chemical reactivity and solubility in various solvents, making it a subject of interest in biological research.

Molecular Structure and Properties

The molecular formula of this compound is C14H5N2NaO14S2, with a molecular weight of approximately 408.39 g/mol. The presence of two dinitro groups and two sulfonate groups enhances its reactivity compared to simpler analogs.

Property Details
Molecular FormulaC14H5N2NaO14S2
Molecular Weight408.39 g/mol
Functional GroupsHydroxyl (-OH), Nitro (-NO2), Sulfonate (-SO3Na)

Biological Activity

Research has indicated that this compound exhibits significant biological activity. The following sections detail its potential applications and mechanisms of action.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes through redox mechanisms. The nitro and hydroxyl groups facilitate electron transfer processes that can affect enzyme function and cellular signaling pathways. This property positions it as a potential probe in biological research aimed at understanding various cellular processes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to anthraquinones. This compound has shown promising results against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves disrupting bacterial cell division by targeting the FtsZ protein involved in Z-ring formation during cell division .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of anthraquinone derivatives against drug-resistant strains, sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene was found to inhibit bacterial growth at minimal inhibitory concentrations (MICs) as low as 125 µg/mL . This highlights its potential as an effective antibacterial agent in treating infections caused by resistant strains.

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with various enzymes revealed its capability to modulate enzyme activity through redox reactions. This modulation could lead to altered metabolic pathways within cells.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this anthraquinone disulphonate derivative?

Methodological Answer:
Synthesis optimization requires controlled nitration and sulfonation steps due to the compound's nitro and sulfonate groups. A stepwise approach is recommended:

  • Nitration: Introduce nitro groups at positions 4 and 5 under low-temperature conditions (0–5°C) using a mixture of fuming nitric and sulfuric acids to minimize over-nitration .
  • Sulfonation: Achieve regioselective sulfonation at positions 2 and 7 using chlorosulfonic acid in anhydrous dichloroethane, with triethylamine as a base to neutralize HCl byproducts .
  • Purification: Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol) to isolate the product from structurally similar byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the spatial arrangement of nitro and sulfonate groups. Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) to determine bond angles and hydrogen-bonding networks, as demonstrated for related anthraquinone sulfonamides .
  • UV-Vis and Fluorescence Spectroscopy: Analyze π→π* transitions (250–400 nm) and emission profiles (λex = 365 nm) to assess electronic interactions between substituents .
  • FT-IR and NMR: Confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and sulfonate (1180–1120 cm⁻¹ S=O stretching) groups via FT-IR. Use <sup>1</sup>H NMR (DMSO-d6) to identify aromatic protons near electron-withdrawing groups (δ 8.5–9.5 ppm) .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Protonation of sulfonate groups reduces solubility, leading to precipitation. Monitor stability via UV-Vis absorbance shifts at 320 nm over 24 hours .
  • Neutral to Alkaline Conditions (pH 7–12): Sulfonate groups remain deprotonated, enhancing solubility. However, nitro groups may undergo partial reduction in alkaline media; use cyclic voltammetry to detect redox activity (E1/2 ≈ -0.4 V vs. Ag/AgCl) .
  • Storage Recommendations: Store at pH 6–8 in amber vials under nitrogen to prevent photodegradation and oxidation .

Advanced: What mechanistic role do the nitro and hydroxy substituents play in the compound’s reactivity?

Methodological Answer:

  • Nitro Groups: Act as strong electron-withdrawing groups, directing electrophilic substitution to the 1,8-positions. Use density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distribution and predict reaction sites .
  • Hydroxy Groups: Participate in intramolecular hydrogen bonding with adjacent sulfonate groups, stabilizing the planar anthraquinone core. Confirm via variable-temperature NMR to observe restricted rotation .
  • Redox Activity: The nitro groups enable reversible reduction to amine derivatives under catalytic hydrogenation (H2/Pd-C), which can be tracked via in situ FT-IR .

Advanced: How can computational modeling resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., DMSO vs. water) to explain discrepancies in NMR chemical shifts. Compare simulated spectra (Gaussian 16) with experimental data to validate solvation models .
  • Time-Dependent DFT (TD-DFT): Predict UV-Vis absorption bands and assign transitions (e.g., charge-transfer vs. π→π*). Adjust basis sets (e.g., 6-311++G**) to match experimental λmax values .
  • Vibrational Analysis: Reconcile IR/Raman peak assignments by calculating force constants for nitro and sulfonate groups using quantum mechanical scaling factors .

Advanced: What strategies mitigate challenges in analyzing biological activity due to the compound’s poor solubility?

Methodological Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while maintaining cell viability. Validate via MTT assay in HEK-293 cells .
  • Nanoparticle Encapsulation: Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation. Characterize loading efficiency via HPLC .
  • Surface Plasmon Resonance (SPR): Immobilize the compound on a gold chip modified with carboxylated dextran to study protein-binding kinetics without full dissolution .

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